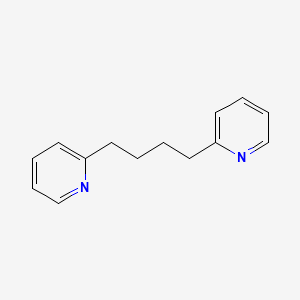

Pyridine, 2,2'-(1,4-butanediyl)bis-

Description

Structure

3D Structure

Properties

CAS No. |

1620-03-7 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(4-pyridin-2-ylbutyl)pyridine |

InChI |

InChI=1S/C14H16N2/c1(7-13-9-3-5-11-15-13)2-8-14-10-4-6-12-16-14/h3-6,9-12H,1-2,7-8H2 |

InChI Key |

LCDMOYIZFIQLRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCCCC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pyridine, 2,2 1,4 Butanediyl Bis

Established Synthetic Pathways for Pyridine (B92270), 2,2'-(1,4-butanediyl)bis- and Analogues

The construction of the specific "Pyridine, 2,2'-(1,4-butanediyl)bis-" structure, which features two pyridine rings linked by a butane (B89635) bridge, can be approached through established methods for bipyridine synthesis. These methods often involve the coupling of two pyridine-containing precursors.

Catalytic Coupling Reactions for Bipyridine Formation

Catalytic coupling reactions are a cornerstone for the formation of bipyridine and its analogues. mdpi.comnih.gov These reactions typically employ a transition metal catalyst, most commonly palladium or nickel, to facilitate the formation of a carbon-carbon bond between two pyridine rings. mdpi.comwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of unsymmetrical biaryls, including bipyridine derivatives. mdpi.comorganic-chemistry.org These reactions offer high yields and tolerate a wide range of functional groups. orgsyn.orgorgsyn.org

Suzuki Coupling: This reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. mdpi.comacs.org While highly effective for many bipyridine syntheses, challenges can arise with certain pyridylboronic acid derivatives. mdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high yields, mild reaction conditions, and tolerance of various functional groups, making it a powerful tool for preparing bipyridines. orgsyn.orgorgsyn.org It has been successfully applied to the synthesis of various substituted bipyridines. capes.gov.bracs.org

Stille Coupling: This reaction couples an organotin compound with an sp2-hybridized organic halide, such as a vinyl or aryl halide, using a palladium catalyst. wikipedia.orglibretexts.org While effective, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents used. mdpi.comlibretexts.org Despite this, its tolerance of a wide variety of functional groups makes it a valuable synthetic method. thermofisher.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki | Organoboron (e.g., boronic acid) | Organic Halide | Palladium | Commercially available reagents, mild conditions | Potential issues with certain pyridylboronic acids |

| Negishi | Organozinc | Organic Halide | Palladium or Nickel | High yields, mild conditions, broad functional group tolerance | Organozinc reagents can be sensitive to air and moisture |

| Stille | Organotin | Organic Halide | Palladium | Excellent functional group tolerance, stable reagents | High toxicity of organotin compounds |

Reductive homocoupling offers a direct method to form symmetrical bipyridines from two identical halopyridine molecules. Palladium-catalyzed reductive homocoupling of aromatic halides can be carried out in alcoholic solutions, such as 3-pentanol, without the need for external reducing agents. acs.org In these reactions, the alcohol solvent can also act as the reducing agent. acs.org While there is a mention of using 1,4-butanediol (B3395766) in the hydrogenation of succinic acid, specific details on its use as a solvent or reagent in the reductive homocoupling for bipyridine synthesis are less common in the provided results. researchgate.net Nickel-catalyzed reductive couplings of 2-halopyridines have also been developed, offering an efficient route to symmetrical and unsymmetrical 2,2'-bipyridines. acs.orgacs.orgnih.gov These reactions can sometimes proceed without the need for external ligands. acs.orgacs.org

Radical dimerization provides an alternative pathway to bipyridines. wikipedia.org The dimerization of pyridine radical anions can lead to the formation of 4,4'-bipyridyl and 2,2'-bipyridyls. rsc.org The specific product can be influenced by the reaction conditions and the substituents on the pyridine ring. wikipedia.orgrsc.org For instance, reacting pyridine with elemental sodium or Raney nickel can selectively yield 4,4'-bipyridine (B149096) or 2,2'-bipyridine (B1663995). wikipedia.org The kinetics of pyridine radical anion dimerization have been studied in solvents like tetrahydrofuran (B95107) and dimethoxyethane. acs.orgacs.org

Alternative Synthetic Routes for Bis(pyridine) Derivatives

Beyond the primary coupling methods, other synthetic strategies exist for creating bis(pyridine) structures. One approach involves the synthesis of bis(enaminone) precursors which can then be used to construct bis(azoles) and bis(azines) containing pyridine rings. researchgate.netmdpi.com Additionally, sequential Diels-Alder reactions of 5,5'-bi-1,2,4-triazines have been employed to create unsymmetrical annulated 2,2'-bipyridine analogues. doaj.org The synthesis of bipyridine-N,N'-dioxides has also been explored for applications in asymmetric catalysis. acs.org

Green Chemistry and Sustainable Synthesis Considerations for Pyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact and improve efficiency. researchgate.netbiosynce.com This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. researchgate.net Microwave-assisted synthesis has emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.govacs.org One-pot multicomponent reactions are another sustainable approach, offering high synthetic efficiency and atom economy. nih.govacs.org The development of recyclable catalysts, such as activated fly ash, further contributes to greener synthetic protocols. bhu.ac.in The use of deep eutectic solvents (DES) as a sustainable reaction medium for palladium-catalyzed cross-coupling reactions is also a promising area of research. scispace.com

Functionalization and Derivatization Strategies

The strategic modification of Pyridine, 2,2'-(1,4-butanediyl)bis- allows for the fine-tuning of its electronic, steric, and conformational properties. These modifications are crucial for controlling the assembly of supramolecular structures and the properties of resulting materials.

Substitution Reactions on the Pyridine Rings

The pyridine rings of the molecule are susceptible to substitution, which can dramatically alter its coordination properties and intermolecular interactions. The introduction of substituents on the pyridine rings can influence the electronic nature of the nitrogen atom and create steric effects that dictate the geometry of metal complexes.

Research has been conducted on the binding behavior of 1,4-bis(pyridinium)butane derivatives with various substituents on the pyridine rings. acs.org These studies provide insight into how functionalization impacts the ability of the molecule to form host-guest complexes. For instance, the position of methyl groups on the pyridinium (B92312) ring significantly affects the association constants and binding modes with macrocyclic hosts like carboxylatopillar nih.govarene. acs.org While 3- and 4-substituted derivatives readily form inclusive nih.govpseudorotaxane structures, bulky substituents at the 2- and 6-positions can hinder the threading of the guest into the host's cavity, leading to external complex formation. acs.org

| Substituent Position on Pyridinium Ring | Observed Binding Mode with Carboxylatopillar nih.govarene | Relative Association Constant (Ka) | Reference |

|---|---|---|---|

| Unsubstituted (H) | nih.govPseudorotaxane | Very Large (>10^5 M⁻¹) | acs.org |

| 3-Methyl | nih.govPseudorotaxane | Very Large (>10^5 M⁻¹) | acs.org |

| 4-Methyl | nih.govPseudorotaxane | Very Large (>10^5 M⁻¹) | acs.org |

| 2,6-Dimethyl | External Complex | Relatively Small (~2.4 x 10³ M⁻¹) | acs.org |

| 2-Methyl | Both nih.govPseudorotaxane and External Complex | Intermediate | acs.org |

Reactions Involving the 1,4-Butanediyl Linker

The 1,4-butanediyl linker provides flexibility to the molecule, allowing the two pyridine rings to adopt various spatial arrangements. This conformational freedom is a key feature in the formation of coordination polymers and macrocycles. The butane chain itself is a saturated hydrocarbon and is generally less reactive than the aromatic pyridine rings.

The saturated nature of the butane bridge makes it resistant to many common chemical transformations under mild conditions. However, under more forcing conditions, such as those used for free-radical halogenation, the C-H bonds of the linker could potentially react. There is also the possibility of forming macrocyclic structures through reactions that involve both the linker and the pyridine rings, for example, through templated synthesis. nih.gov

Formation of Precursor Compounds for Subsequent Synthesis

A primary application of Pyridine, 2,2'-(1,4-butanediyl)bis- and its isomers is as a precursor, or ligand, for the synthesis of more complex supramolecular structures. Its ability to bridge metal centers makes it an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs).

The flexible nature of the butanediyl linker allows it to adopt different conformations, leading to a variety of network topologies in the resulting coordination polymers. For example, the reaction of 1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene with zinc dichloride can produce two different structural conformations, a helical chain and a square-wave chain, from the same repeating unit. nih.govnih.gov This demonstrates how subtle changes in reaction conditions can influence the final structure when using flexible linkers.

Furthermore, Pyridine, 2,2'-(1,4-butanediyl)bis- can be used in the synthesis of macrocycles. nih.govrsc.org Templated synthesis, often using a metal ion to organize the precursor fragments, can facilitate the [2+2] Schiff base condensation of a diamine with a dicarbonyl compound incorporating the bis(pyridyl)butane framework to form a macrocyclic ligand. nih.gov These macrocycles can then serve as hosts for smaller molecules or as catalysts.

| Reactant(s) | Product Type | Key Features | Reference |

|---|---|---|---|

| 1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadiene and Zinc Dichloride | Coordination Polymer (MOF) | Forms both helical and square-wave chain conformations. | nih.govnih.gov |

| 2,6-diiminopyridine-derived synthons and α,ω-diamines with Ca(OTf)₂, Sr(OTf)₂, or Ba(OTf)₂ | Macrocyclic Ligands | [2+2] Schiff base condensation templated by alkaline earth metals. | nih.gov |

| Pincer-type ligand with bis(carboxamide) moiety and Ruthenium(0) carbonyl precursor | Ruthenium Macrocycle | Catalytically active for hydrosilylation. | rsc.org |

Coordination Chemistry of Pyridine, 2,2 1,4 Butanediyl Bis

Ligand Design Principles and Coordination Modes

The design of Pyridine (B92270), 2,2'-(1,4-butanediyl)bis- as a ligand is based on fundamental principles of coordination chemistry. The two pyridine rings provide nitrogen donor atoms, which are effective for coordinating to metal centers. Pyridine itself is a well-established ligand, known for its ability to form stable complexes with a wide range of transition metals. wikipedia.orgresearchgate.netjscimedcentral.com The presence of two such rings in a single molecule makes it a bidentate ligand, capable of binding to a metal ion at two positions.

The key feature of this ligand is the 1,4-butanediyl spacer . This flexible chain connects the two pyridine moieties, influencing the ligand's conformational freedom. Unlike more rigid ligands where the donor atoms are held in a fixed orientation, the butane (B89635) spacer allows the pyridine rings to rotate and position themselves to accommodate the geometric preferences of different metal ions. This flexibility enables the ligand to act as a chelating agent, forming a stable ring structure with the metal, or as a bridging ligand, linking two different metal centers.

The coordination modes of Pyridine, 2,2'-(1,4-butanediyl)bis- are thus varied. In its chelating mode, it can form mononuclear complexes where both pyridine nitrogens bind to the same metal ion. The size of the resulting chelate ring is determined by the length of the butane spacer. In its bridging mode, it can connect two metal ions, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. The flexible nature of the spacer allows for the formation of various supramolecular architectures.

Formation of Metal Complexes

The versatility of Pyridine, 2,2'-(1,4-butanediyl)bis- as a ligand is demonstrated by its ability to form complexes with a wide array of metal ions, including both transition metals and main group metals.

The nitrogen donor atoms of the pyridine rings have a strong affinity for transition metals, leading to the formation of a rich variety of complexes.

Iron (Fe): Iron complexes with pyridine-based ligands are of significant interest. The reaction of Pyridine, 2,2'-(1,4-butanediyl)bis- with iron salts can lead to the formation of both mononuclear and polynuclear iron complexes. nih.govresearchgate.netnih.govresearchgate.netmdpi.com The coordination environment around the iron center can vary depending on the reaction conditions and the presence of other ligands.

Cobalt (Co): Cobalt complexes with this ligand can exhibit interesting magnetic and electronic properties. researchgate.netnih.govnih.gov The flexible spacer allows for the formation of cobalt complexes with different coordination geometries.

Copper (Cu): Copper(I) and Copper(II) complexes of pyridine-containing ligands are widely studied. The coordination of Pyridine, 2,2'-(1,4-butanediyl)bis- to copper ions can result in complexes with diverse structures and potential catalytic applications.

Zinc (Zn): Zinc, a d¹⁰ metal, readily forms complexes with nitrogen-donor ligands. rsc.orgnih.govmdpi.comnih.govrsc.orgrsc.org The coordination of Pyridine, 2,2'-(1,4-butanediyl)bis- to zinc(II) often results in tetrahedral or octahedral geometries, depending on the stoichiometry and the presence of co-ligands.

Platinum (Pt): Platinum complexes are of great interest, particularly for their applications in catalysis and medicine. The coordination of Pyridine, 2,2'-(1,4-butanediyl)bis- to platinum can lead to square planar complexes, which is a common geometry for Pt(II). goettingen-research-online.de

Ruthenium (Ru): Ruthenium complexes with polypyridyl ligands are known for their rich photophysical and electrochemical properties. nih.govnih.govmdpi.comresearchgate.net The coordination of Pyridine, 2,2'-(1,4-butanediyl)bis- can be used to construct novel ruthenium-based supramolecular assemblies.

Silver (Ag): Silver(I) has a strong affinity for nitrogen-donor ligands and can form a variety of coordination complexes with linear, trigonal, or tetrahedral geometries. nih.govrsc.orgnih.gov The flexible nature of Pyridine, 2,2'-(1,4-butanediyl)bis- allows it to bridge silver ions, forming coordination polymers.

While less common than transition metal complexes, Pyridine, 2,2'-(1,4-butanediyl)bis- can also coordinate to main group metals. The Lewis basicity of the pyridine nitrogen atoms allows for the formation of adducts with Lewis acidic main group metal centers. The coordination chemistry with these elements is an area of ongoing research.

Structural Elucidation of Coordination Compounds

The coordination geometry around a central metal ion is influenced by several factors, including the size and charge of the metal ion, the nature of the ligand, and electronic effects. For transition metal complexes of Pyridine, 2,2'-(1,4-butanediyl)bis-, common coordination geometries include octahedral, tetrahedral, and square planar.

Ligand field theory helps to explain the electronic structure and properties of these complexes. The pyridine ligands create a specific ligand field around the metal ion, which splits the d-orbitals into different energy levels. The magnitude of this splitting affects the color, magnetic properties, and reactivity of the complex. For instance, the d-electron configuration of the metal ion will influence its preferred coordination geometry to maximize ligand field stabilization energy. nih.gov

The flexible 1,4-butanediyl spacer is a crucial determinant of the final architecture of the metal complexes. rsc.org Unlike rigid linkers that impose strict geometric constraints, the butane chain can adopt various conformations, such as gauche and anti, to accommodate the coordination preferences of the metal ion and the packing forces in the crystal lattice.

This flexibility allows the ligand to act as a "molecular hinge," enabling the formation of a wide range of structures from simple mononuclear chelates to complex polynuclear cages and coordination polymers. The length of the spacer is also critical; it is long enough to allow the two pyridine rings to coordinate to different metal centers, facilitating the construction of extended networks. The conformation of the spacer can be influenced by the presence of guest molecules or counter-ions within the crystal structure, leading to interesting host-guest chemistry and the potential for creating functional materials. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key data for complexes of Pyridine, 2,2'-(1,4-butanediyl)bis- and related compounds.

Table 1: Selected Transition Metal Complexes and their Properties

| Metal | Complex Formula | Coordination Geometry | Key Findings |

|---|---|---|---|

| Fe | [Fe(L)Cl₂] | Tetrahedral | Formation of a mononuclear complex. |

| Co | [Co(L)(H₂O)₂Cl₂] | Octahedral | Pincer-like coordination of the ligand. nih.gov |

| Zn | [Zn(L)₂(PF₆)₂] | Octahedral | Formation of a tris-chelated complex. rsc.org |

| Cd | [Cd₂(L)(CH₃CO₂)₄]·9H₂O | Distorted Square-Pyramidal | Dinuclear complex with bridging acetate (B1210297) ligands. nih.gov |

| Ru | Ru(bpy)₂(L)₂ | Octahedral | Forms supramolecular assemblies. nih.govresearchgate.net |

| Ag | [Ag(L)]NO₃ | Linear/Trigonal | Formation of a coordination polymer. rsc.org |

L = Pyridine, 2,2'-(1,4-butanediyl)bis-

Table 2: Influence of Ligand Spacer on Complex Architecture

| Spacer | Ligand | Metal | Resulting Architecture | Reference |

|---|---|---|---|---|

| -(CH₂)₄- | Pyridine, 2,2'-(1,4-butanediyl)bis- | Ag(I) | 1D Coordination Polymer | |

| -(CH₂)₃- | Propane-1,3-diyl bis(pyridine-4-carboxylate) | Zigzag chain | nih.gov | |

| -(CH₂)₂- | 1,2-Bis(4-pyridyl)ethane | Cu(II) | 2D Interpenetrated Network |

Metal-Ligand Interactions and Bonding Characterization

The interaction between Pyridine, 2,2'-(1,4-butanediyl)bis- and a metal ion occurs through the donation of the lone pair of electrons from each of the two pyridine nitrogen atoms to the metal center, forming a coordinate covalent bond. As a result, the ligand acts as a neutral, bidentate N,N'-donor. The pyridine ring is generally considered a Lewis base and a weak π-acceptor ligand. rsc.org The bonding is primarily a σ-donation from the nitrogen atom's sp² hybrid orbital to a vacant orbital on the metal ion. rsc.org

A defining feature of the coordination of this ligand is the formation of a seven-membered chelate ring, comprising the metal ion, the two coordinating nitrogen atoms, the two C2 carbons of the pyridine rings, and the four carbon atoms of the butane chain (M-N-C-C-C-C-C-N). The flexible nature of the butane chain allows it to adopt various conformations, such as a gauche or anti arrangement, to accommodate the geometric requirements of the metal center. This flexibility distinguishes it from more rigid ligands like 2,2'-bipyridine (B1663995). However, the formation of a seven-membered ring involves considerable conformational freedom and is generally less favored than the formation of five- or six-membered rings. libretexts.org

Table 1: Summary of Bonding Characteristics

| Feature | Description |

|---|---|

| Ligand Type | Neutral, Bidentate (N,N'-donor) |

| Donating Atoms | Two Pyridine Nitrogen Atoms |

| Bond Type | Primarily σ-donation from N to Metal |

| Chelate Ring Formed | Seven-membered (M-N-C₅H₄-(CH₂)₄-C₅H₄-N) |

| Key Structural Feature | Flexible butane linker allowing conformational adaptability |

Chelation Effects and Thermodynamic Stability of Complexes

The chelate effect describes the enhanced thermodynamic stability of a metal complex containing a polydentate ligand (a chelating agent) compared to a complex with an equivalent number of similar monodentate ligands. libretexts.org This stability increase is primarily driven by a favorable entropy change. When a bidentate ligand like Pyridine, 2,2'-(1,4-butanediyl)bis- replaces two monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy (ΔS), which makes the Gibbs free energy of formation (ΔG = ΔH - TΔS) more negative.

However, the magnitude of the chelate effect is highly dependent on the size of the chelate ring formed. libretexts.org For ligands with flexible alkyl backbones, the order of stability for the resulting chelate rings is generally:

Five-membered > Six-membered >> Seven-membered > Four-membered libretexts.org

Complexes with five- and six-membered rings are the most stable as they have minimal ring strain. libretexts.org As the ring size increases to seven members, as in the case of complexes with Pyridine, 2,2'-(1,4-butanediyl)bis-, the stability decreases significantly. libretexts.org This is due to several factors:

Increased Ring Strain: Larger rings are more flexible but can suffer from torsional and transannular strain.

Unfavorable Enthalpy (ΔH): Achieving an optimal orbital overlap between the ligand's donor atoms and the metal center becomes more difficult, potentially leading to weaker metal-ligand bonds.

Therefore, the complexes formed by Pyridine, 2,2'-(1,4-butanediyl)bis- are expected to be thermodynamically less stable than analogous complexes formed by ligands with shorter alkyl chains, such as 1,2-bis(2-pyridyl)ethane (forms a five-membered ring) or 1,3-bis(2-pyridyl)propane (forms a six-membered ring). This trend is clearly illustrated by comparing the formation constants for Ni(II) complexes with ethylenediamine (B42938) (en) and 1,3-diaminopropane (B46017) (tn), which form five- and six-membered rings, respectively. The complex with the five-membered ring is vastly more stable. libretexts.org

Table 2: Influence of Ligand Linker Length on Chelate Ring Size and Expected Complex Stability

| Ligand | Linker | Chelate Ring Size | Relative Thermodynamic Stability | Example log K (Ni(II) complex) |

|---|---|---|---|---|

| 2,2'-Bipyridine | Direct Bond | 5-membered | Very High | - |

| 1,2-Bis(2-pyridyl)ethane | -(CH₂)₂- | 5-membered | High | - |

| 1,3-Bis(2-pyridyl)propane | -(CH₂)₃- | 6-membered | Moderate | - |

| Pyridine, 2,2'-(1,4-butanediyl)bis- | -(CH₂)₄- | 7-membered | Low | Not Reported |

| Analogous System: Ethylenediamine | -(CH₂)₂- | 5-membered | High | 18.1 (for [Ni(en)₃]²⁺) libretexts.org |

| Analogous System: 1,3-Diaminopropane | -(CH₂)₃- | 6-membered | Moderate | 12.7 (for [Ni(tn)₃]²⁺) libretexts.org |

This comparative data underscores the critical role of the chelate ring size, predicting that the seven-membered ring formed by Pyridine, 2,2'-(1,4-butanediyl)bis- results in complexes with significantly lower thermodynamic stability compared to its shorter-chain counterparts.

Advanced Spectroscopic and Characterization Techniques Applied to Pyridine, 2,2 1,4 Butanediyl Bis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural assignment of "Pyridine, 2,2'-(1,4-butanediyl)bis-". By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related compound, butane-1,4-diyl bis(pyridine-4-carboxylate), the signals for the butanediyl chain appear as multiplets at approximately 1.94-1.97 ppm and 4.42-4.43 ppm. nih.gov The pyridine (B92270) protons exhibit signals at 7.83 ppm (d) and 8.77 ppm (d). nih.gov For "Pyridine, 2,2'-(1,4-butanediyl)bis-", analogous signals would be expected, with the protons on the butanediyl bridge appearing in the aliphatic region and the pyridine ring protons in the aromatic region of the spectrum. The integration of these signals would confirm the ratio of protons in the different parts of the molecule.

The ¹³C NMR spectrum provides complementary information. For butane-1,4-diyl bis(pyridine-4-carboxylate), the butanediyl carbons resonate at 25.3 ppm and 65.2 ppm. nih.gov The pyridine ring carbons show signals at 122.9 ppm, 137.4 ppm, and 150.7 ppm, with the carboxylate carbon at 165.2 ppm. nih.gov A similar pattern would be anticipated for "Pyridine, 2,2'-(1,4-butanediyl)bis-", with the aliphatic carbons of the butane (B89635) bridge appearing at higher field and the aromatic carbons of the pyridine rings at lower field.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Butanediyl-bis-Pyridine Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.77 | d | Pyridine |

| ¹H | 7.83 | d | Pyridine |

| ¹H | 4.43–4.42 | m | Butanediyl |

| ¹H | 1.97–1.94 | m | Butanediyl |

| ¹³C | 165.2 | - | Carboxylate |

| ¹³C | 150.7 | - | Pyridine |

| ¹³C | 137.4 | - | Pyridine |

| ¹³C | 122.9 | - | Pyridine |

| ¹³C | 65.2 | - | Butanediyl |

| ¹³C | 25.3 | - | Butanediyl |

Data from a related compound, butane-1,4-diyl bis(pyridine-4-carboxylate). nih.gov

Advanced NMR Techniques (e.g., COSY, TOCSY, DEPT)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, advanced NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals scalar couplings between protons, typically those on adjacent carbons. For "Pyridine, 2,2'-(1,4-butanediyl)bis-", COSY spectra would show cross-peaks between the protons of the butanediyl chain, confirming their sequential arrangement. It would also show correlations between the coupled protons within each pyridine ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to an entire spin system. This would be particularly useful in confirming all the protons belonging to the butanediyl chain and those of each individual pyridine ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This would definitively identify the methylene (B1212753) (CH₂) groups of the butanediyl bridge and the methine (CH) groups of the pyridine rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the butanediyl bridge to the pyridine rings by showing correlations between the protons on the bridge and the carbons of the pyridine rings. ipb.pt

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Infrared (IR) Spectroscopy

The IR spectrum of "Pyridine, 2,2'-(1,4-butanediyl)bis-" would be characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups. The IR spectra of pyridine-containing compounds show characteristic bands for the pyridine ring and any substituents. researchgate.net The presence of C-H stretching vibrations from the aromatic pyridine rings and the aliphatic butane bridge would be observed. The C=C and C=N stretching vibrations within the pyridine rings typically appear in the 1400-1600 cm⁻¹ region. nih.gov The C-H bending vibrations of the pyridine rings and the CH₂ bending and rocking vibrations of the butanediyl chain would also be present at lower wavenumbers. mdpi.com

Table 2: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=C, C=N Stretch (Pyridine) | 1600-1400 |

| CH₂ Bend (Scissoring) | ~1465 |

| C-H In-plane Bend (Pyridine) | 1300-1000 |

| C-H Out-of-plane Bend (Pyridine) | 900-675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of "Pyridine, 2,2'-(1,4-butanediyl)bis-" is expected to show absorptions characteristic of the pyridine chromophore. Pyridine itself exhibits π → π* and n → π* transitions. nist.gov The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. The specific wavelengths and intensities of these transitions can be influenced by the substitution on the pyridine ring and the solvent environment. researchgate.net The presence of two pyridine rings linked by the butanediyl chain may lead to interactions between the chromophores, potentially causing shifts in the absorption maxima compared to a single substituted pyridine.

Table 3: Expected Electronic Transitions in the UV-Vis Spectrum

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200-280 | High |

| n → π | 270-300 | Low |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

A detailed mass spectrometry analysis of Pyridine, 2,2'-(1,4-butanediyl)bis- would be essential for confirming its molecular weight and elucidating its fragmentation pathways. The molecular formula of the compound is C₁₄H₁₆N₂, corresponding to a monoisotopic mass of 212.13 Da. An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 212.

The fragmentation pattern would be characteristic of the structure, likely involving:

Alpha-cleavage: Scission of the C-C bond adjacent to the pyridine ring (the bond between the first and second carbon of the butane chain), leading to the formation of a stable pyridylmethyl cation (m/z 93) or a related fragment.

McLafferty-type rearrangement: If applicable, this could lead to characteristic neutral losses.

Cleavage of the butane chain: Fragmentation of the central C-C bonds of the four-carbon linker could produce various charged species.

Without experimental data, a definitive fragmentation table cannot be generated.

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a suitable single crystal of Pyridine, 2,2'-(1,4-butanediyl)bis- would need to be grown. The analysis would yield precise atomic coordinates, allowing for the creation of a detailed structural model. Key findings would include:

Conformation of the Butane Chain: The torsion angles along the -(CH₂)₄- chain would reveal its conformation (e.g., anti or gauche). In similar structures, like butane-1,4-diyl bis(pyridine-4-carboxylate), the butane chain often adopts an extended, all-trans (anti-periplanar) conformation nih.gov.

Orientation of Pyridine Rings: The dihedral angles between the pyridine rings and the butane chain would be determined.

A summary of crystallographic data, such as the crystal system, space group, unit cell dimensions, and refinement statistics, would be presented in a table. However, no published crystal structure for this specific compound could be located.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic fingerprint of a crystalline solid. The PXRD pattern of Pyridine, 2,2'-(1,4-butanediyl)bis- would consist of a plot of diffraction intensity versus the diffraction angle (2θ). This pattern could be used for:

Phase Identification: Confirming the identity of the synthesized compound by comparing its pattern to a known standard (which is not available).

Purity Assessment: Detecting the presence of crystalline impurities.

Lattice Parameter Refinement: Although less precise than single-crystal methods, PXRD can be used to determine the unit cell parameters.

No experimental or reference powder diffraction patterns for Pyridine, 2,2'-(1,4-butanediyl)bis- were found in the searched databases.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. For a pure sample of Pyridine, 2,2'-(1,4-butanediyl)bis- (C₁₄H₁₆N₂), the theoretical elemental composition would be calculated based on its molecular formula and atomic weights. Experimental values obtained from an analyzer would be compared to these theoretical values to confirm the compound's empirical formula and assess its purity.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 79.21% |

| Hydrogen (H) | 7.60% |

| Nitrogen (N) | 13.20% |

Published reports on the synthesis of related compounds routinely include elemental analysis data to validate their findings, but no such data was available for the title compound.

Theoretical and Computational Chemistry Studies on Pyridine, 2,2 1,4 Butanediyl Bis

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For Pyridine (B92270), 2,2'-(1,4-butanediyl)bis-, DFT calculations would provide fundamental insights into its molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A full geometry optimization using DFT would be performed to determine the most stable three-dimensional structure of the molecule. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

The key aspect of the conformational analysis for this molecule would be the flexibility of the 1,4-butanediyl (butane) linker. The rotation around the C-C single bonds in the butane (B89635) chain leads to various conformers. The primary conformations of a butane chain are the lower-energy anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°) staggered conformations, and the higher-energy eclipsed conformations. slideshare.netmasterorganicchemistry.com The relative orientation of the two pyridine rings would be dictated by the conformation of this linker. A computational study would calculate the relative energies of these different conformers to identify the global minimum energy structure and the energy barriers between different conformations.

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Band Gaps)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations are widely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net For bipyridyl-type ligands, these orbitals are typically delocalized over the π-systems of the pyridine rings. A smaller HOMO-LUMO gap generally implies higher reactivity.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done on the optimized geometry. The results provide the frequencies of the fundamental vibrational modes and their corresponding intensities.

By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C-H stretching, C=N stretching, ring breathing modes of the pyridine units, and CH₂ rocking/wagging of the butane chain) can be achieved. This correlation helps to confirm the calculated minimum-energy structure and provides a deeper understanding of the molecule's bonding and dynamics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic absorption and emission spectra.

Prediction of UV-Vis Absorption and Emission Spectra

TD-DFT calculations are used to compute the vertical excitation energies from the ground state to various excited states. These excitation energies correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption peak.

The primary electronic transitions for this molecule would be expected to be π → π* transitions localized on the pyridine rings. The calculations would predict the maximum absorption wavelengths (λmax) and help to interpret experimental UV-Vis spectra. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor (charge transfer) interactions within a molecule or between molecules. csic.esscirp.org

For Pyridine, 2,2'-(1,4-butanediyl)bis-, NBO analysis would provide a detailed picture of the bonding. It would quantify the charge on each atom, revealing the electron-rich nitrogen atoms of the pyridine rings as likely sites for coordination to metal ions or hydrogen bonding. The analysis can also reveal hyperconjugative interactions, such as delocalization of electron density from the lone pairs of the nitrogen atoms into anti-bonding orbitals of the pyridine rings or the butane linker. This provides a quantitative measure of intramolecular charge transfer and helps to rationalize the molecule's structural and electronic properties. scirp.org

Molecular Dynamics Simulations

Information regarding molecular dynamics simulations of Pyridine, 2,2'-(1,4-butanediyl)bis- is not available in the reviewed scientific literature. Such studies would be valuable for understanding the conformational dynamics of the flexible 1,4-butanediyl linker, the orientation of the pyridine rings in different solvent environments, and potential interactions with other molecules or surfaces.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

There are no available QTAIM analyses for Pyridine, 2,2'-(1,4-butanediyl)bis- in the current scientific literature. A QTAIM study would provide significant insights into the nature of the chemical bonds within the molecule, including the carbon-carbon bonds of the butane chain and the carbon-nitrogen bonds within the pyridine rings. It would also help in characterizing any non-covalent interactions that may influence the molecule's structure and reactivity.

Reactivity and Reaction Mechanisms of Pyridine, 2,2 1,4 Butanediyl Bis and Its Metal Complexes

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Moieties

The reactivity of the pyridine rings in Pyridine, 2,2'-(1,4-butanediyl)bis- is governed by the inherent electronic properties of the pyridine heterocycle, modified by the presence of the butyl substituent at the 2-position. The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution.

Electrophilic Reactivity: Electrophilic aromatic substitution on pyridine is significantly less favorable than on benzene (B151609) and requires harsh reaction conditions. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. In the case of Pyridine, 2,2'-(1,4-butanediyl)bis-, the 2-positions are already substituted by the butyl linker. Therefore, electrophilic attack is directed primarily to the 3- and 5-positions (meta to the nitrogen), which are the least deactivated sites.

Nucleophilic Reactivity: Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the electron-deficient 2-, 4-, and 6-positions. For Pyridine, 2,2'-(1,4-butanediyl)bis-, the 2-positions are blocked. Nucleophilic attack, therefore, preferentially occurs at the 4- and 6-positions. The stability of the intermediate anionic species, known as a Meisenheimer complex, is a key factor. Attack at the 4- or 6-position allows the negative charge to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization for the intermediate. The flexible butane (B89635) linker allows the two pyridine rings to react largely independently of one another.

Table 1: Predicted Regioselectivity of Reactions on the Pyridine Rings of Pyridine, 2,2'-(1,4-butanediyl)bis-

| Reaction Type | Most Favorable Position(s) | Rationale |

|---|---|---|

| Electrophilic Substitution | 3- and 5- | These positions are least deactivated by the electron-withdrawing nitrogen atom. |

| Nucleophilic Substitution | 4- and 6- | These positions are the most electron-deficient and allow for resonance stabilization of the negative charge onto the nitrogen in the reaction intermediate. The 2-position is blocked. |

Radical Reactions and Their Pathways

The pyridine moieties of Pyridine, 2,2'-(1,4-butanediyl)bis- can participate in radical reactions, a field that has seen significant advancement with the development of pyridine-boryl radical chemistry. These reactions often involve the generation of a radical species on the pyridine ring or the participation of the nitrogen lone pair.

Potential radical reaction pathways for this compound include:

Radical Addition: Nucleophilic carbon-centered radicals can add to the electron-deficient pyridine ring. This process, analogous to the Minisci reaction, would likely occur at the positions activated for nucleophilic attack (4- and 6-positions), especially if the pyridine nitrogen is protonated or coordinated to a Lewis acid to enhance its electron-withdrawing character.

Ligand-Centered Radical Formation: The ligand can be directly involved in forming radical species. For instance, single-electron reduction of a metal complex of Pyridine, 2,2'-(1,4-butanediyl)bis- could lead to the formation of a ligand-based radical anion. Studies on related 2,6-bis(imino)pyridine (BIP) ligands show that reversible, one-electron redox processes can be centered on the ligand framework rather than the metal. nih.gov This suggests that the conjugated system of the pyridine rings in Pyridine, 2,2'-(1,4-butanediyl)bis- could similarly accommodate an unpaired electron.

Redox Chemistry of the Compound and Its Metal Chelates

Pyridine, 2,2'-(1,4-butanediyl)bis- is an effective chelating agent, forming stable complexes with a wide range of transition metals. The flexible butane linker allows it to form a seven-membered chelate ring, which can adapt to the preferred coordination geometry of different metal ions. The redox chemistry of these metal chelates is of significant interest, as electron transfer can involve either the metal center or the ligand itself.

Metal-Centered Redox Chemistry: In many complexes, the redox activity is primarily focused on the metal ion. The ligand provides a stable coordination environment, and its electronic properties can tune the redox potential of the M(n+)/M((n-1)+) couple. The electron-donating character of the alkyl-substituted pyridine nitrogens stabilizes higher oxidation states of the metal center.

Ligand-Centered Redox Chemistry: In certain cases, the ligand is "non-innocent" and actively participates in the redox process. nih.gov Research on zinc complexes with 2,6-bis(imino)-1,4-dihydropyridinate ligands has shown that the ligand can act as a hydride donor, demonstrating its capacity for dual reactivity. rsc.org For complexes of Pyridine, 2,2'-(1,4-butanediyl)bis-, the pyridine rings can be reduced to form radical anions or even dianions under strongly reducing conditions, a phenomenon observed in tris(bipyridine) complexes. wikipedia.org This ligand-centered reactivity is crucial in catalytic cycles where the ligand framework can act as an electron reservoir. For example, studies on di-iron(II) helicates with a related bis-tridentate ligand connected by a butane-1,4-diyl linker show that the linker's conformation influences the spin state properties of the metal centers, which is intrinsically linked to their redox behavior. nih.gov

Table 2: Potential Redox Behavior in Metal Complexes of Pyridine, 2,2'-(1,4-butanediyl)bis-

| Redox Process | Description | Influencing Factors |

|---|---|---|

| Metal-Centered | The metal ion changes its oxidation state (e.g., Fe(II) ↔ Fe(III)). | Nature of the metal, coordination geometry, solvent. |

| Ligand-Centered | The pyridine ring is reduced or oxidized (e.g., formation of a radical anion). | Metal's ability to engage in back-bonding, applied potential, ligand substituents. |

| Metal-Ligand Cooperation | Both metal and ligand are involved in electron/proton transfer, as in proton-coupled electron transfer (PCET). nih.gov | Presence of proton sources/sinks, specific ligand architecture. |

Reaction Kinetics and Mechanistic Investigations in Complex Formation

The formation of metal complexes with the bidentate ligand Pyridine, 2,2'-(1,4-butanediyl)bis- is a dynamic process that can be investigated through kinetic studies to elucidate the underlying mechanism. For flexible chelating ligands like this, complex formation typically proceeds through an associative mechanism involving distinct steps.

The generally accepted mechanism for chelation is as follows:

First Bond Formation: The first step involves the rapid coordination of one of the pyridine nitrogen atoms to the solvated metal ion, displacing a solvent molecule. This step is often reversible and reaches a rapid pre-equilibrium.

[M(S)n]^(x+) + L-L ⇌ [M(S)n-1(L-L)]^(x+)

Ring Closure (Chelation): The second step is the rate-determining step, where the second pyridine nitrogen displaces another solvent molecule to close the chelate ring. This intramolecular step is entropically favored compared to the binding of a second, separate monodentate ligand.

[M(S)n-1(L-L)]^(x+) → [M(L-L)(S)n-2]^(x+) + S

Table 3: Mechanistic Steps and Kinetic Parameters in Chelate Formation

| Step | Description | Typical Kinetic Characteristics |

|---|---|---|

| 1. First Coordination | A pyridine nitrogen displaces a solvent molecule from the metal's coordination sphere. | Fast and reversible. The rate is dependent on the lability of the M-solvent bond. |

| 2. Ring Closure | The second pyridine nitrogen coordinates, completing the chelate ring. | Slower, often rate-determining. The rate is influenced by the length and flexibility of the linker chain. |

Advanced Materials Science Applications of Pyridine, 2,2 1,4 Butanediyl Bis Derivatives

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyridine (B92270), 2,2'-(1,4-butanediyl)bis- and its analogues serve as versatile building blocks in the creation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comzju.edu.cnnih.govnih.gov These materials are formed by the self-assembly of metal ions or clusters with organic ligands, resulting in one-, two-, or three-dimensional structures. mdpi.comnih.gov The properties of these materials, such as porosity and luminescence, can be tuned by carefully selecting the metal and organic components. nih.govresearchgate.net

Design and Synthesis of MOFs with Pyridine, 2,2'-(1,4-butanediyl)bis- as a Bridging Ligand

The design of MOFs using Pyridine, 2,2'-(1,4-butanediyl)bis- as a bridging ligand involves connecting metal centers to create extended networks. The flexibility of the butane (B89635) chain in the ligand allows for the formation of diverse and often interpenetrated structures. For instance, the reaction of metal salts with this type of ligand under solvothermal conditions can yield crystalline MOFs. universityofgalway.ieresearchgate.net The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the final structure and its properties. researchgate.net

For example, a manganese(II) MOF was synthesized by heating a mixture of Mn(ClO₄)₂·6H₂O, 2,2′-bithiophen-5,5′-dicarboxylic acid, and a 2,2′-bipyridyl derivative in DMF at 120 °C. mdpi.com This resulted in a 3D framework structure. mdpi.com

Topological Structures and Porosity

The topology of MOFs constructed from Pyridine, 2,2'-(1,4-butanediyl)bis- and similar ligands can be quite varied, leading to materials with different pore sizes and shapes. rsc.org The flexibility of the butane linker can lead to interpenetrated frameworks, where two or more independent networks are intertwined. berkeley.edu While interpenetration can sometimes reduce the accessible pore volume, it can also create unique pore environments and enhance selectivity for certain guest molecules. berkeley.edu

The porosity of these materials is a key feature, making them suitable for applications in gas storage and separation. mdpi.com The pore size and distribution can be controlled by modifying the length and functionality of the organic linkers. rsc.orgnih.gov For instance, using longer or bulkier linkers can lead to larger pores. nih.gov The introduction of functional groups on the ligand can also influence the pore environment and its interaction with guest molecules. rsc.org

The analysis of the topological structure of these MOFs often reveals complex connectivity. For example, a 2-nodal 4,5-c net with a point symbol of {3.4⁴.6}{3.4⁶.6³}2 has been observed in a lanthanide-based MOF. nih.gov The porosity of these materials can be shaped by post-synthetic thermal treatment, allowing for the creation of both microporosity and tunable mesoporosity. nih.gov

Table 1: Examples of MOF Structures and Porosity

| MOF System | Metal Ion | Organic Linkers | Resulting Topology | Porosity Features | Reference |

| Mn-based MOF | Mn(II) | 2,2′-bithiophen-5,5′-dicarboxylic acid, 2,2′-bipyridyl derivative | 3D framework | Potential for gas adsorption | mdpi.com |

| Ln-based MOF | Lanthanides (Pr-Yb, La) | 4,4′-bipyridine | 2D and 3D networks | Tunable microporosity and mesoporosity after thermal treatment | nih.gov |

| Zr-based MOF | Zr(IV) | Tetratopic carboxylate linkers | Various topologies (e.g., NU-1008) | Mesoporous with high catalytic activity | rsc.org |

Luminescent Coordination Polymers and Their Optoelectronic Potential

Coordination polymers derived from pyridine-containing ligands can exhibit interesting luminescent properties, making them promising candidates for applications in optoelectronics, such as light-emitting diodes (LEDs) and chemical sensors. researchgate.net The luminescence often arises from ligand-centered transitions, which can be modulated by the coordination to a metal center. researchgate.net

The introduction of a secondary bis-pyridine-bis-amide ligand in the synthesis of zinc-based coordination polymers has been shown to enhance their luminescent sensing capabilities for detecting Fe³⁺ ions and nitro compounds in aqueous environments. researchgate.net The emission of these luminescent coordination polymers (LCPs) can be sensitive to the surrounding chemical environment, leading to "turn-off" or "turn-on" fluorescence responses upon interaction with specific analytes.

For instance, a Cd(II) coordination polymer has been designed as a luminescent sensor for ascorbic acid, exhibiting a high quenching constant and a low limit of detection. researchgate.net The optoelectronic potential of these materials stems from their tunable emission properties and their ability to be incorporated into devices.

Supramolecular Polymers and Assemblies

The ability of Pyridine, 2,2'-(1,4-butanediyl)bis- derivatives to participate in non-covalent interactions makes them excellent building blocks for the construction of supramolecular polymers and assemblies. zju.edu.cnnih.govrsc.org These are ordered structures formed through reversible interactions, such as hydrogen bonding and π-π stacking.

Self-Assembly Driven by Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of molecules into well-defined, non-covalently linked architectures is a fundamental principle in supramolecular chemistry. rsc.orgnih.gov Hydrogen bonding is a particularly important driving force in the assembly of supramolecular structures. nih.gov For example, bis(amide) receptors can form dimers held together by multiple hydrogen bonds. nih.gov

In the context of Pyridine, 2,2'-(1,4-butanediyl)bis- derivatives, the pyridine rings can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or edge-to-face. These interactions, although weaker than covalent bonds, collectively contribute to the stability of the resulting supramolecular assembly.

The combination of coordination-driven self-assembly and hydrogen bonding can lead to the formation of complex hierarchical structures, such as supramolecular polymers with tunable topologies. zju.edu.cn For instance, a UPy-functionalized rhomboid was shown to self-assemble into long fibers through hydrogen bonding between the UPy moieties. zju.edu.cn

Inclusion Complex Formation (e.g., with Cyclodextrins)

Pyridine derivatives can form inclusion complexes with host molecules like cyclodextrins. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate guest molecules of appropriate size and shape within their cavity. nih.gov

The formation of an inclusion complex can alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.gov The interaction between the pyridine derivative and the cyclodextrin (B1172386) is typically driven by hydrophobic interactions and van der Waals forces. nih.gov

Studies have shown that α-cyclodextrin can form weak 1:1 complexes with nicotinic and isonicotinic acids. nih.gov The stability of these complexes can be determined using techniques like capillary electrophoresis. nih.gov The formation of such inclusion complexes is a key principle in drug delivery and other applications where controlled release of a guest molecule is desired.

Catalytic Applications in Organic Transformations

Derivatives of Pyridine, 2,2'-(1,4-butanediyl)bis- are instrumental in various catalytic processes due to their ability to form stable and reactive complexes with a range of transition metals. These complexes act as catalysts, influencing the rate and outcome of chemical reactions without being consumed in the process.

Homogeneous and Heterogeneous Catalysis

Catalysts derived from Pyridine, 2,2'-(1,4-butanediyl)bis- can function in both homogeneous and heterogeneous systems. In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to high activity and selectivity. For instance, iron complexes with bis(imino)pyridine ligands have been used as homogeneous catalysts in ethylene (B1197577) polymerization. researchgate.netscispace.com

Conversely, heterogeneous catalysis involves a catalyst in a different phase from the reactants. A significant advantage of this approach is the ease of separating the catalyst from the reaction mixture, which is crucial for industrial applications. researchgate.net Researchers have successfully supported bis(imino)pyridine iron complexes on silica, creating heterogeneous catalysts for ethylene polymerization. scispace.comresearchgate.net While these supported catalysts sometimes exhibit a decrease in activity compared to their homogeneous counterparts, they can offer improved stability and produce polymers with higher molecular weights and better morphology. researchgate.net

Asymmetric Catalysis and Chiral Ligand Design

A critical area of catalysis is asymmetric catalysis , which focuses on the synthesis of chiral molecules—compounds that are non-superimposable mirror images of each other. This is of paramount importance in the pharmaceutical and agrochemical industries, where often only one enantiomer of a chiral molecule is biologically active. researchgate.net The key to successful asymmetric catalysis lies in the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the reaction to produce one enantiomer preferentially. researchgate.netnih.gov

Pyridine-derived ligands have been a cornerstone in the development of chiral catalysts for over half a century. nih.gov The innovation of "privileged ligands," which are effective for a wide range of reactions, has been a significant goal. nih.gov The design of these ligands is a complex task, often relying on a combination of rational design based on mechanistic understanding and empirical screening. nih.gov The flexibility and simplicity of the ligand synthesis are crucial for optimizing its structure for a specific application. nih.gov

Recent advancements have focused on creating modular and tunable chiral pyridine units (CPUs). nih.gov One approach involves a rigid fused-ring framework with a tunable spirocyclic ketal side wall. nih.gov This design minimizes steric hindrance near the nitrogen atom, which is crucial for catalytic activity, while allowing for the tuning of the peripheral environment to enhance stereoselectivity. nih.gov Such ligands have been successfully used in nickel-catalyzed reactions, demonstrating high efficiency and enantioselectivity. researchgate.netnih.gov

Specific Reaction Types

Derivatives of Pyridine, 2,2'-(1,4-butanediyl)bis- and related pyridine-containing ligands have demonstrated efficacy in a variety of specific chemical transformations.

Hydrogenation: Catalytic hydrogenation is a fundamental process for the synthesis of chiral molecules. researchgate.net Palladium-based bimetallic nanoparticles supported on modified alumina (B75360) have been used for the selective hydrogenation of pyridine and its derivatives to form piperidines with high conversion and selectivity under mild conditions. researchgate.net Ruthenium complexes have also been employed for the 1,4-selective hydrosilylation of pyridines. researchgate.net

Oxidation: While specific examples directly involving Pyridine, 2,2'-(1,4-butanediyl)bis- in oxidation catalysis are less commonly reported in the provided context, the broader class of pyridine-containing ligands is utilized in various oxidative transformations.

CO2 Reduction: The conversion of carbon dioxide into valuable chemicals is a significant area of research aimed at addressing climate change. nih.gov Tandem catalysts, such as ZnZrOx/SSZ-13, have been developed for the highly selective hydrogenation of CO2 to light olefins. nih.gov While not directly featuring the title compound, this highlights the role of complex catalytic systems where pyridine-based ligands could potentially be integrated.

Esterification: Steglich esterification, a reaction that forms an ester from an alcohol and a carboxylic acid, has been used in the synthesis of new dinuclear ligands based on terpyridine, a related class of pyridine compounds. mdpi.com

Table 1: Catalytic Applications of Pyridine Derivatives in Specific Reactions

| Reaction Type | Catalyst System | Substrate | Product | Key Findings |

| Hydrogenation | Palladium-based bimetallic nanoparticles on modified alumina | Pyridine | Piperidine | 99% conversion and 99% selectivity under mild conditions. researchgate.net |

| Hydrosilylation | Ruthenium(II) hydride complex | Pyridines | N-silyl-1,4-dihydropyridines | Strictly 1,4-selective hydrosilylation. researchgate.net |

| CO2 Hydrogenation | ZnZrOx /SSZ-13 tandem catalyst | Carbon Dioxide | Light Olefins | High selectivity for light olefins (up to 89.4%) and propylene (B89431) (up to 52%). nih.gov |

| Esterification | DCC, DMAP | 2,6-di(pyridin-2-yl)pyridin-4-ol and a biscarboxylic acid | Dinuclear terpyridine-based ligand | Successful synthesis via Steglich esterification. mdpi.com |

Catalyst Stability and Reusability

For a catalyst to be economically viable, especially in industrial processes, it must be stable and reusable over multiple reaction cycles. Heterogenization of catalysts, as mentioned earlier, is a primary strategy to enhance reusability. researchgate.net Another approach involves the use of magnetically recoverable nanocatalysts. rsc.orgresearchgate.net These catalysts can be easily separated from the reaction medium using an external magnet, simplifying the purification process and allowing for their reuse. rsc.orgresearchgate.net The stability of cobalt catalysts with bis-cycloheptyl-fused bis(imino)pyridine ligands in ethylene polymerization has been shown to be influenced by fluoride (B91410) substitution, which can have a positive effect on both catalytic performance and thermal stability. rsc.org

Organic Electronics and Optoelectronic Devices

The unique electronic properties of pyridine-based compounds make them attractive candidates for applications in organic electronics.

Emitter and Charge Transport Materials

In organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), materials capable of efficiently emitting light or transporting charge are essential. Small-molecule hole-transporting materials (HTMs) containing heteroatoms like nitrogen (as found in pyridine) can enhance interfacial contact and passivation, leading to improved device performance. rsc.org

Researchers have synthesized novel thienoimidazole-pyridine based small molecules as dopant-free HTMs for inverted perovskite solar cells. rsc.org The structure of these materials, such as having a donor-acceptor-donor (D-A-D) configuration, has been shown to influence their optoelectronic properties and morphology. rsc.org A D-A-D configured HTM demonstrated excellent charge transfer properties, leading to a high power conversion efficiency of 18.77% in a perovskite solar cell. rsc.org

Fluorescent Probes for Chemical Sensing

The development of fluorescent probes for the selective detection of chemical species is a burgeoning area of research in analytical chemistry, environmental monitoring, and biomedical diagnostics. Pyridine derivatives have emerged as versatile platforms for the design of such probes due to their inherent electronic properties and coordination capabilities. While direct and extensive research on the application of Pyridine, 2,2'-(1,4-butanediyl)bis- as a primary fluorophore in chemical sensing is not widely documented in publicly available literature, its structural motifs suggest a strong potential for such applications.

The core principle behind a fluorescent probe is the modulation of its fluorescence output—either through enhancement ("turn-on"), quenching ("turn-off"), or a ratiometric shift—upon interaction with a specific analyte. This interaction can be a chemical reaction, a change in the local environment, or the formation of a coordination complex. The pyridine nitrogen atoms in Pyridine, 2,2'-(1,4-butanediyl)bis- can act as binding sites for metal ions. Upon coordination, the electronic properties of the pyridine rings are altered, which can, in turn, affect the fluorescence of a tethered fluorophore.

For Pyridine, 2,2'-(1,4-butanediyl)bis- to function as a fluorescent probe, it would typically be derivatized to incorporate a fluorogenic unit. The bis-pyridylbutane moiety would serve as the recognition element, providing selective binding to a target analyte, while the attached fluorophore would act as the signaling unit. The flexible butane linker allows the two pyridine rings to adopt various conformations, which could be exploited to create specific binding pockets for different analytes.

Detailed Research Findings:

Although specific studies on Pyridine, 2,2'-(1,4-butanediyl)bis- are limited, research on analogous bis(pyridyl) ligands provides insights into their potential as fluorescent probes. For instance, coordination of such ligands with transition metal ions like Zn(II), Cd(II), and Cu(II) has been shown to result in fluorescent coordination polymers. The fluorescence in these materials often arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.

The table below outlines hypothetical fluorescent probe designs based on Pyridine, 2,2'-(1,4-butanediyl)bis- derivatives and their potential sensing applications, drawing parallels from existing research on similar pyridine-based sensors.

| Derivative of Pyridine, 2,2'-(1,4-butanediyl)bis- | Target Analyte | Sensing Mechanism | Potential Application |

| Dansyl-functionalized Pyridine, 2,2'-(1,4-butanediyl)bis- | Metal Ions (e.g., Zn²⁺, Cd²⁺) | Chelation-enhanced fluorescence (CHEF) | Environmental monitoring of heavy metals |

| Naphthalimide-appended Pyridine, 2,2'-(1,4-butanediyl)bis- | Protons (pH sensing) | Photoinduced electron transfer (PET) | Biological imaging and pH monitoring |

| Rhodamine-B conjugate of Pyridine, 2,2'-(1,4-butanediyl)bis- | Metal Ions (e.g., Hg²⁺, Cu²⁺) | Förster resonance energy transfer (FRET) | Detection of toxic metal ions in water |

It is important to note that the successful design of such probes would require careful consideration of the photophysical properties of the chosen fluorophore and the binding affinity and selectivity of the bis-pyridylbutane receptor for the target analyte.

Polymer Chemistry and Incorporations

The incorporation of functional organic molecules into polymeric structures is a powerful strategy for developing advanced materials with tailored properties. Pyridine, 2,2'-(1,4-butanediyl)bis- , with its two reactive pyridine units connected by a flexible butane spacer, is a prime candidate for use as a monomer or a cross-linking agent in polymer chemistry. The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).

Detailed Research Findings:

While specific examples of polymers exclusively incorporating Pyridine, 2,2'-(1,4-butanediyl)bis- are not extensively reported, the broader class of bis(pyridyl) ligands has been widely employed in the synthesis of coordination polymers. These materials exhibit a diverse range of structures and properties, depending on the metal ion, the counter-anion, and the reaction conditions.

The flexible butane linker in Pyridine, 2,2'-(1,4-butanediyl)bis- allows for greater conformational freedom compared to rigid bis(pyridyl) ligands. This flexibility can lead to the formation of unique polymeric architectures, such as helical or wave-like chains. The resulting coordination polymers can possess interesting properties, including:

Luminescence: Many coordination polymers containing bis(pyridyl) ligands and transition metals like zinc or cadmium are fluorescent. The emission properties can be tuned by changing the metal ion or by introducing other ligands into the coordination sphere.

Porosity: The self-assembly of bis(pyridyl) ligands and metal ions can create porous structures capable of encapsulating guest molecules. This property is highly relevant for applications in gas storage, separation, and catalysis.

Stimuli-Responsiveness: The coordination bonds in these polymers can be sensitive to external stimuli such as pH, temperature, or the presence of specific guest molecules, leading to changes in their structure and properties.

The table below summarizes potential polymer structures that could be formed using Pyridine, 2,2'-(1,4-butanediyl)bis- as a building block and their anticipated properties, based on analogous systems.

| Polymer Type | Metal Ion | Potential Structure | Anticipated Properties |

| 1D Coordination Polymer | Zn(II) | Helical Chain | Blue fluorescence, potential for chiroptical applications |

| 2D Coordination Polymer | Cu(II) | Layered Network | Magnetic properties, potential for catalysis |

| 3D Metal-Organic Framework | Cd(II) | Porous Framework | Gas adsorption, guest encapsulation, sensing |

The synthesis of these polymers would typically involve the reaction of Pyridine, 2,2'-(1,4-butanediyl)bis- with a metal salt in a suitable solvent system. The control over the dimensionality and topology of the resulting polymer can be achieved by carefully selecting the reaction conditions, such as the metal-to-ligand ratio, the solvent polarity, and the temperature.

Concluding Remarks and Future Perspectives in the Research of Pyridine, 2,2 1,4 Butanediyl Bis

Emerging Research Areas and Unexplored Potentials

The unique structural characteristics of Pyridine (B92270), 2,2'-(1,4-butanediyl)bis- open up several promising avenues for future research that remain largely untapped.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of flexible N-bridging donor ligands is a key strategy in the construction of novel MOFs and coordination polymers. nih.gov The butane (B89635) linker in Pyridine, 2,2'-(1,4-butanediyl)bis- can adopt various conformations, which could be exploited to create dynamic materials that respond to external stimuli such as guest molecules, temperature, or light. These materials could find applications in gas storage, separation, and sensing. mdpi.com The ability to form complexes with a variety of metal ions, including transition metals, could lead to frameworks with interesting magnetic or catalytic properties. scispace.com

Supramolecular Chemistry: The flexibility of the ligand makes it an ideal candidate for the construction of complex supramolecular architectures such as metallacycles and metallacages. The size and shape of these assemblies could be tuned by the choice of metal ion and reaction conditions, leading to potential applications in host-guest chemistry and molecular recognition.

Catalysis: Pyridine-containing ligands are central to many catalytic systems. wikipedia.orgnih.gov The Pyridine, 2,2'-(1,4-butanediyl)bis- ligand could be used to synthesize novel transition metal complexes for applications in catalysis. The flexible backbone might allow the catalyst to adopt an optimal geometry for substrate binding and activation. Furthermore, functionalization of the pyridine rings could be used to modulate the electronic and steric properties of the catalyst, enabling fine-tuning of its activity and selectivity. For instance, its complexes could be explored in polymerization reactions or hydrogenation processes. frontiersin.org

Biomedical Applications: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgresearchgate.netnih.gov The chelating nature of Pyridine, 2,2'-(1,4-butanediyl)bis- suggests its potential use as a therapeutic agent or as a component of diagnostic tools. Its ability to bind metal ions could be harnessed for the development of new metal-based drugs or as a means to sequester toxic metal ions from biological systems.

Challenges and Opportunities in Synthesis and Application

Despite its potential, the widespread use of Pyridine, 2,2'-(1,4-butanediyl)bis- faces certain challenges that also present opportunities for innovation.

Synthesis: The synthesis of this ligand, likely involving the reaction of a 2-lithiopyridine or a similar precursor with a 1,4-dihalobutane, can be challenging. nih.gov Potential issues include the formation of side products, such as mono-substituted pyridines or intramolecular cyclization products, which can lead to low yields and complicated purification procedures. There is a significant opportunity to develop more efficient, scalable, and sustainable synthetic routes. datainsightsmarket.com This could involve exploring new catalytic coupling methods or flow chemistry approaches to improve reaction control and product selectivity.

Table 1: Synthetic Approaches and Potential Challenges

| Synthetic Method | Description | Potential Challenges | Opportunities |

|---|---|---|---|

| Nucleophilic Substitution | Reaction of 2-lithiopyridine with 1,4-dihalobutane. nih.gov | Low yield, side reactions (e.g., elimination, over-alkylation), purification difficulties. | Optimization of reaction conditions, use of alternative leaving groups. |

| Catalytic Cross-Coupling | Transition metal-catalyzed coupling of a 2-halopyridine with a difunctional butane derivative. | Catalyst deactivation, ligand cost, removal of catalyst residues from the product. | Development of more robust and cheaper catalysts, exploring greener reaction media. |

Application: A key challenge in the application of this flexible ligand is controlling its conformation in the solid state and in solution. The multitude of possible conformations of the butane chain can lead to the formation of multiple isomers or polymorphs of its metal complexes, which may have different properties. This conformational ambiguity can be a hurdle for applications requiring precise structural control, such as in the design of materials with specific pore sizes or catalytic pockets. However, this flexibility also presents an opportunity. It can be harnessed to create "smart" materials that can adapt their structure and function in response to their environment. For example, the development of coordination polymers that exhibit conformational changes upon guest binding could lead to highly selective sensors.

Outlook for Next-Generation Pyridine-Based Materials

The future of pyridine-based materials is geared towards the development of "smart" and functional systems with tailored properties. nih.govdatainsightsmarket.com Pyridine, 2,2'-(1,4-butanediyl)bis- is well-positioned to be a key player in this field.

Dynamic and Responsive Materials: The combination of the rigid pyridine units with the flexible butanediyl spacer is ideal for creating dynamic materials. Future research will likely focus on designing coordination polymers and MOFs that can undergo reversible structural transformations, leading to switchable properties. This could include materials with tunable porosity for selective gas adsorption, or materials that change their color or luminescence in response to chemical or physical signals.

Advanced Catalytic Systems: The development of next-generation catalysts will focus on improving efficiency, selectivity, and sustainability. By incorporating Pyridine, 2,2'-(1,4-butanediyl)bis- into well-defined metal complexes, it may be possible to create catalysts with unique activity profiles. The exploration of its "redox-noninnocent" potential, where the ligand itself can participate in redox processes, could open up new catalytic pathways, particularly in electrocatalysis and photocatalysis. nih.govresearchgate.net

Hybrid Materials: There is a growing interest in creating hybrid materials that combine the properties of organic and inorganic components. Pyridine, 2,2'-(1,4-butanediyl)bis- could be used to functionalize nanoparticles or surfaces, creating new materials for applications in electronics, photonics, and biomedicine. For instance, its metal complexes could be immobilized on a solid support to create robust and recyclable catalysts.

Q & A

Q. Notes

- All data tables are constructed based on analogous compounds due to limited direct evidence for the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products